molecular formula C15H24ClNO3 B4010482 3-(diethylamino)-1-(3,4-dimethoxyphenyl)-1-propanone hydrochloride

3-(diethylamino)-1-(3,4-dimethoxyphenyl)-1-propanone hydrochloride

Cat. No. B4010482
M. Wt: 301.81 g/mol
InChI Key: HDMKZZGVSXXPBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized through a sequence involving these steps, demonstrating the complex methodologies required for creating such compounds (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine the configuration and stereospecificity of compounds. For instance, the crystal and molecular structure of a related compound, (−)-erythro-1′-(2,5-Dimethoxyphenyl)-3′-diethylaminobutyl Acetate Hydrobromide, was determined using X-ray structure analysis, highlighting the importance of such analytical techniques in understanding compound structures (Y. Masuda, Y. Iitaka, H. Hamano, 1974).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature can be complex and multifaceted. For instance, 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcases unique reactivity patterns, such as reacting with various reagents under mild conditions to yield diverse products, illustrating the reactive versatility of compounds with similar structural motifs (J. Nakayama et al., 1998).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline forms, can significantly influence the application and handling of these compounds. The investigation of polymorphism in pharmaceutical compounds, for example, characterizes how different crystalline forms can exhibit very similar spectra and diffraction patterns, yet present challenges for analytical techniques (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with thiols, cyclization reactions, and the formation of inclusion compounds, are critical for understanding the functionality and application of these compounds. For instance, 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide demonstrates selective reactivity with protein and small molecular weight thiols, illustrating specific chemical interactions that define its chemical properties (B. Mutus et al., 1989).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could be a fire hazard. Its toxicity would also be an important consideration .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or physical properties, it could be studied further for potential use in various industries .

properties

IUPAC Name

3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMKZZGVSXXPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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